4-(1H-Pyrrol-1-ylmethyl)cyclohexanecarboxylic acid is a chemical compound characterized by the molecular formula . This compound features a cyclohexane ring with a carboxylic acid group and a pyrrole ring linked via a methylene bridge. It has garnered interest in various scientific fields due to its unique structure and potential applications in organic synthesis and medicinal chemistry.
The compound can be synthesized through several methods, primarily involving reactions between cyclohexanecarboxylic acid derivatives and pyrrole. It is commercially available from chemical suppliers, indicating its relevance in research and industrial applications .
4-(1H-Pyrrol-1-ylmethyl)cyclohexanecarboxylic acid falls under the category of organic compounds, specifically as an amino acid derivative. Its structural features allow it to participate in diverse chemical reactions, making it a valuable building block in organic synthesis.
The synthesis of 4-(1H-Pyrrol-1-ylmethyl)cyclohexanecarboxylic acid typically involves the following methods:
Industrial production often employs optimized conditions such as high-pressure reactors and continuous flow systems to enhance yield and purity. Purification techniques like recrystallization or chromatography are standard practices to isolate the final product .
The molecular structure of 4-(1H-Pyrrol-1-ylmethyl)cyclohexanecarboxylic acid can be represented as follows:
The compound's structural data indicates that it possesses functional groups that are reactive, allowing for further chemical transformations. The presence of both aliphatic (cyclohexane) and aromatic (pyrrole) components contributes to its unique chemical behavior.
4-(1H-Pyrrol-1-ylmethyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:
The reactions yield various derivatives:
The mechanism of action for 4-(1H-Pyrrol-1-ylmethyl)cyclohexanecarboxylic acid involves its interactions with biological molecules. The carboxylic acid group can form hydrogen bonds, while the pyrrole ring engages in π-π interactions with target receptors or enzymes. These interactions may modulate biological activity, contributing to potential therapeutic effects .
4-(1H-Pyrrol-1-ylmethyl)cyclohexanecarboxylic acid is typically a solid at room temperature with specific melting and boiling points dependent on purity and crystallization conditions.
The compound exhibits:
Relevant data indicates that its dual functional nature enhances its utility in organic synthesis .
4-(1H-Pyrrol-1-ylmethyl)cyclohexanecarboxylic acid serves multiple scientific uses:
The unique structural features make it a candidate for further research into its biological activities and potential therapeutic applications .
The strategic incorporation of 4-(1H-pyrrol-1-ylmethyl)cyclohexanecarboxylic acid into heterobifunctional crosslinkers leverages its maleimide functionality for thiol-specific conjugation and carboxylic acid moiety for further derivatization. The benchmark derivative SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate; CAS 64987-85-5) exemplifies this approach, featuring an N-hydroxysuccinimide (NHS) ester and maleimide group separated by a cyclohexane spacer. This molecular architecture enables sequential bioconjugation: the NHS ester reacts with primary amines (ε-amino group of lysine) at pH 7-9 to form stable amide bonds, while the maleimide undergoes Michael addition with thiol groups (cysteine residues) at pH 6.5-7.5 to yield stable thioether linkages [2] [8].
The synthesis proceeds via carbodiimide-mediated coupling between 4-(maleimidomethyl)cyclohexanecarboxylic acid and N-hydroxysuccinimide, achieving yields >75% after crystallization. Critical to functionality is the preservation of stereochemistry; the trans-configured cyclohexane ring minimizes steric hindrance between reactive groups, enhancing conjugation efficiency [4]. SMCC’s utility is demonstrated in antibody-drug conjugates (ADCs) such as trastuzumab emtansine, where it links the monoclonal antibody to the cytotoxic payload DM1 (a maytansinoid derivative). Lysosomal processing releases the payload as lysine-N(ε)-SMCC-DM1, confirming linker stability in circulation and selective intracellular cleavage [2] [8].
Table 1: Key Heterobifunctional Crosslinkers Derived from 4-(1H-Pyrrol-1-ylmethyl)cyclohexanecarboxylic Acid
Crosslinker | Reactive Group 1 | Reactive Group 2 | Application Example | Ref |
---|---|---|---|---|
SMCC | NHS ester | Maleimide | Trastuzumab emtansine ADC | [2][8] |
SMCC-Hz (Hydrazide) | Hydrazide | Maleimide | Peptide-carrier protein conjugation | [7] |
Sulfo-SMCC | NHS ester | Maleimide | Aqueous-phase conjugation without organic solvents | [1] |
Stereocontrol at the C1 and C4 positions of the cyclohexane ring profoundly impacts the conformational flexibility and spatial orientation of functional groups. Catalytic hydrogenation of 4-(pyrrolylmethyl)benzoic acid derivatives using ruthenium catalysts (e.g., Ru/C) yields predominantly the trans isomer (trans/cis ratio = 8:1), whereas palladium catalysts favor cis-configured products [4]. This stereodivergence arises from differential substrate adsorption on metal surfaces: planar aromatic rings facilitate axial hydrogenation with Ru, while Pd promotes equatorial attack.
Epimerization protocols address undesired stereoisomer mixtures. Treatment of cis-4-(aminomethyl)cyclohexanecarboxylic acid with ruthenium catalysts (5 mol% RuCl(PPh₃)₃) in refluxing methanol achieves 98% epimerization to the thermodynamically stable trans isomer via reversible dehydrogenation-hydrogenation [4]. Microwave-assisted synthesis further optimizes this process, reducing reaction times from 24 hours to <30 minutes while maintaining 95% yield and >99% trans selectivity [4].
Table 2: Stereoselective Synthesis Methods for Cyclohexane Carboxylic Acid Derivatives
Method | Conditions | Isomer Ratio (trans:cis) | Yield (%) | Ref |
---|---|---|---|---|
Ru/C Hydrogenation | H₂ (50 psi), EtOAc, 25°C, 12 h | 8:1 | 92 | [4] |
Pd/C Hydrogenation | H₂ (30 psi), MeOH, 25°C, 10 h | 1:3 | 88 | [4] |
Ru-catalyzed Epimerization | RuCl(PPh₃)₃, MeOH, reflux, 6 h | >99:1 | 95 | [4] |
Microwave Epimerization | Ru catalyst, MeOH, 150°C, 0.5 h | >99:1 | 95 | [4] |
Solid-phase approaches enable rapid modular assembly of pyrrole-modified cyclohexane scaffolds, circumventing solubility challenges. The carboxylic acid group is anchored to PEGA resin (polyethylene glycol polyacrylamide copolymer) via hydrazide linkages, exploiting its superior swelling properties in aqueous/organic solvents compared to polystyrene resins [7]. Loading efficiencies exceed 90% when using in situ activation with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and diisopropylethylamine in DMF.
The immobilized scaffold serves as a versatile platform for maleimide diversification:
Cleavage is achieved using trifluoroacetic acid (TFA)/water (95:5), liberating products like 4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarbohydrazide (SMCC-Hz) with purities >85% after lyophilization. This method is pivotal for synthesizing maleimide-functionalized peptides for site-specific protein labeling [7].
Table 3: Solid-Phase Synthesis Performance with Different Resins
Resin Type | Loading (mmol/g) | Swelling (DMF, mL/g) | Cleavage Purity (%) | Ref |
---|---|---|---|---|
PEGA | 0.35 | 8.2 | 92 | [7] |
Tentagel S NH₂ | 0.28 | 6.5 | 87 | [7] |
ChemMatrix | 0.30 | 7.8 | 89 | [7] |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: